molecular formula C11H16N2S B12987265 N1,N1-Dimethyl-N4-(thietan-3-yl)benzene-1,4-diamine

N1,N1-Dimethyl-N4-(thietan-3-yl)benzene-1,4-diamine

Cat. No.: B12987265
M. Wt: 208.33 g/mol
InChI Key: FIOPXDIWWXYKDW-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N4-(thietan-3-yl)benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a thietan-3-yl group and two dimethylamino groups

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

4-N,4-N-dimethyl-1-N-(thietan-3-yl)benzene-1,4-diamine

InChI

InChI=1S/C11H16N2S/c1-13(2)11-5-3-9(4-6-11)12-10-7-14-8-10/h3-6,10,12H,7-8H2,1-2H3

InChI Key

FIOPXDIWWXYKDW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-N4-(thietan-3-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with thietan-3-yl derivatives under specific conditions. One common method includes:

    Starting Materials: Benzene-1,4-diamine and thietan-3-yl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The benzene-1,4-diamine is first reacted with thietan-3-yl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N4-(thietan-3-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thietan-3-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced derivatives.

    Substitution: Substituted benzene derivatives with different functional groups.

Scientific Research Applications

N1,N1-Dimethyl-N4-(thietan-3-yl)benzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers. It is also used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N4-(thietan-3-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: A compound with similar structural features but different substituents, used in coordination chemistry and materials science.

    N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine: Another related compound with applications in organic synthesis and catalysis.

Uniqueness

N1,N1-Dimethyl-N4-(thietan-3-yl)benzene-1,4-diamine is unique due to the presence of the thietan-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

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